N-[2-(furan-2-yl)-2-(4-methylbenzenesulfonyl)ethyl]-4-methylbenzene-1-sulfonamide
Description
N-[2-(furan-2-yl)-2-(4-methylbenzenesulfonyl)ethyl]-4-methylbenzene-1-sulfonamide is a sulfonamide derivative featuring a furan-2-yl group and dual 4-methylbenzenesulfonyl (tosyl) substituents. Its molecular formula is C21H23NO5S2, with a molecular weight of 457.54 g/mol.
Properties
IUPAC Name |
N-[2-(furan-2-yl)-2-(4-methylphenyl)sulfonylethyl]-4-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO5S2/c1-15-5-9-17(10-6-15)27(22,23)20(19-4-3-13-26-19)14-21-28(24,25)18-11-7-16(2)8-12-18/h3-13,20-21H,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAFBVZXAKHXNNC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C(CNS(=O)(=O)C2=CC=C(C=C2)C)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(furan-2-yl)-2-(4-methylbenzenesulfonyl)ethyl]-4-methylbenzene-1-sulfonamide typically involves multi-step organic reactions. One common method includes the reaction of furan-2-carbaldehyde with 4-methylbenzenesulfonyl chloride in the presence of a base to form an intermediate. This intermediate is then reacted with 4-methylbenzenesulfonamide under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimized reaction conditions, such as temperature control, solvent selection, and purification techniques, are crucial to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[2-(furan-2-yl)-2-(4-methylbenzenesulfonyl)ethyl]-4-methylbenzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The sulfonamide groups can be reduced under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring may yield furan-2,5-dicarboxylic acid, while reduction of the sulfonamide groups may produce corresponding amines.
Scientific Research Applications
Chemistry
- Building Block for Complex Molecules : This compound serves as a crucial intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various chemical modifications that can lead to novel compounds with enhanced properties.
Biology
- Enzyme Inhibition : The compound has been investigated for its potential as an enzyme inhibitor. For example, studies have shown it may inhibit histone deacetylase (HDAC) activity, which is vital in cancer cell proliferation.
- Biological Pathways : It is also used as a probe to study biological pathways due to its ability to interact with specific molecular targets within cells.
Medicine
- Anticancer Activity : Research indicates that N-[2-(furan-2-yl)-2-(4-methylbenzenesulfonyl)ethyl]-4-methylbenzene-1-sulfonamide exhibits antiproliferative effects in various cancer cell lines. It can inhibit cell growth and induce apoptosis in specific tumor cells, suggesting its potential utility in cancer therapy.
- Antimicrobial Properties : Preliminary investigations suggest that the compound may possess antibacterial properties, making it a candidate for further development as an antimicrobial agent.
Data Table: Summary of Biological Activities
| Activity Type | Observations | References |
|---|---|---|
| Antiproliferative | Inhibits growth and induces apoptosis in cancer cells | |
| Enzyme Inhibition | Potential HDAC inhibitor | |
| Antimicrobial | Preliminary antibacterial activity |
Case Study 1: Antiproliferative Effects
A study demonstrated that this compound significantly inhibited the proliferation of breast cancer cells. The mechanism involved the induction of apoptosis through the activation of caspase pathways.
Case Study 2: Enzyme Inhibition
Another investigation focused on the compound's ability to inhibit HDACs. The results indicated that treatment with this sulfonamide led to decreased HDAC activity in cultured cancer cells, correlating with increased levels of acetylated histones and altered gene expression profiles associated with tumor suppression.
Mechanism of Action
The mechanism of action of N-[2-(furan-2-yl)-2-(4-methylbenzenesulfonyl)ethyl]-4-methylbenzene-1-sulfonamide involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide groups can form hydrogen bonds with active sites, inhibiting enzyme activity. The furan ring may also interact with hydrophobic pockets within proteins, enhancing binding affinity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
Table 1: Structural Comparison
Key Observations :
Table 2: Activity Comparison
Key Observations :
- The target compound’s biological profile remains uncharacterized in the evidence, but structural analogs suggest possible enzyme inhibition or antimicrobial applications.
- Isoindoline-dione derivatives () highlight the role of aryl sulfonyl urea moieties in enhancing antihyperglycemic efficacy, surpassing standard drugs like gliclazide .
- Dual sulfonamide structures () exhibit broad-spectrum activity, likely due to enhanced hydrogen bonding and steric interactions with biological targets .
Biological Activity
N-[2-(furan-2-yl)-2-(4-methylbenzenesulfonyl)ethyl]-4-methylbenzene-1-sulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant research findings.
Synthesis
The synthesis of this compound typically involves multiple steps:
- Preparation of Furan Intermediate : Furan derivatives are synthesized through cyclization reactions.
- Tosylation : Introducing the tosyl group to enhance reactivity.
- Formation of Sulfonamide : The final step often involves sulfonation reactions under acidic conditions to yield the sulfonamide derivative.
Antimicrobial Properties
Research indicates that sulfonamides, including this compound, exhibit significant antimicrobial activity by inhibiting bacterial growth through interference with folate synthesis. This mechanism is crucial as it targets the essential growth factor tetrahydrofolate, which is synthesized from p-aminobenzoic acid (PABA).
Antimicrobial Activity Data :
| Compound | MIC (mg/mL) | Activity Against |
|---|---|---|
| N-[2-(furan-2-yl)-... | 8.0 | Staphylococcus aureus |
| 8.0 | Escherichia coli | |
| 4.0 | Pseudomonas aeruginosa |
Note: MIC = Minimum Inhibitory Concentration
In a study examining various sulfonamide derivatives, it was found that this compound showed higher bacteriostatic activity against Gram-negative bacteria compared to Gram-positive strains, indicating its potential utility in treating infections caused by resistant bacterial strains .
The mechanism of action for this compound involves:
- Inhibition of Dihydropteroate Synthase : This enzyme is critical in the folate biosynthesis pathway in bacteria.
- Formation of Hydrogen Bonds : The sulfonamide moiety can form hydrogen bonds with active sites on target enzymes, modulating their activity.
Case Studies and Research Findings
-
Study on Antimicrobial Efficacy :
A study evaluated the antimicrobial efficacy of various sulfonamides, including this compound, against a panel of bacterial strains. Results showed that the compound exhibited potent activity against resistant strains, particularly highlighting its effectiveness against Pseudomonas aeruginosa . -
Pharmacological Investigations :
Pharmacological studies have demonstrated that compounds with similar structures exhibit anti-inflammatory and anticancer activities, suggesting that this compound may also possess these properties . -
Enzyme Inhibition Studies :
Further investigations into enzyme inhibition revealed that this compound could potentially inhibit key metabolic pathways in pathogenic microorganisms, making it a candidate for further development as an antimicrobial agent .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
